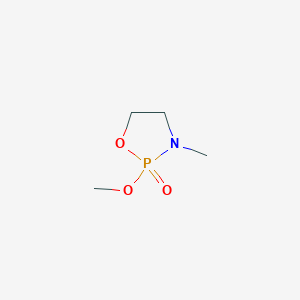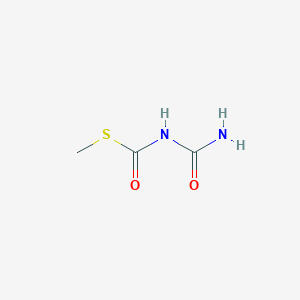
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is a chemical compound that combines the structural features of pivalic acid and a piperazine derivative. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride typically involves the esterification of pivalic acid with 3-(4-methyl-1-piperazinyl)propanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The esterification process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
作用機序
The mechanism of action of pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ester linkage allows for the controlled release of the active piperazine derivative in biological systems.
類似化合物との比較
Similar Compounds
- Pivalic acid, propyl ester
- Pivalic acid, hydrazide
- Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester
Uniqueness
Pivalic acid, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is unique due to the presence of both the pivalic acid moiety and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. The dihydrochloride form enhances its solubility and stability, further broadening its utility in scientific studies.
特性
CAS番号 |
38370-89-7 |
|---|---|
分子式 |
C13H28Cl2N2O2 |
分子量 |
315.3 g/mol |
IUPAC名 |
3-(4-methylpiperazin-1-yl)propyl 2,2-dimethylpropanoate;dihydrochloride |
InChI |
InChI=1S/C13H26N2O2.2ClH/c1-13(2,3)12(16)17-11-5-6-15-9-7-14(4)8-10-15;;/h5-11H2,1-4H3;2*1H |
InChIキー |
MAFFGJLORPZSOS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCCCN1CCN(CC1)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
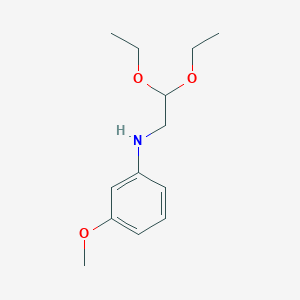
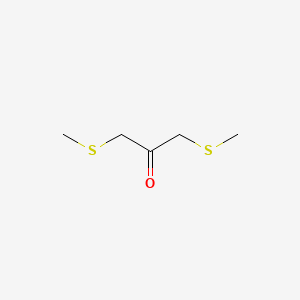
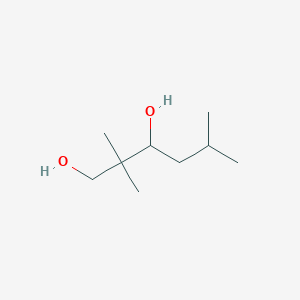
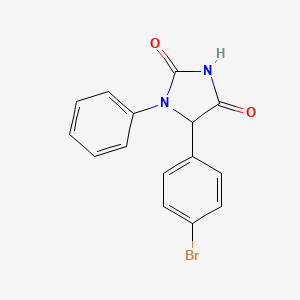

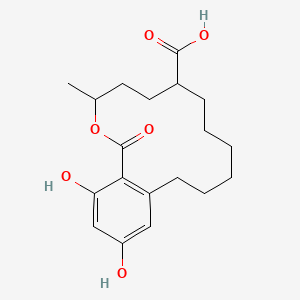
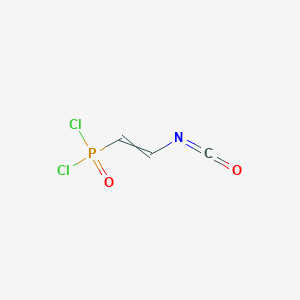
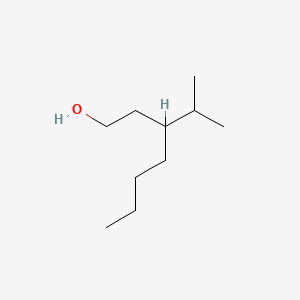
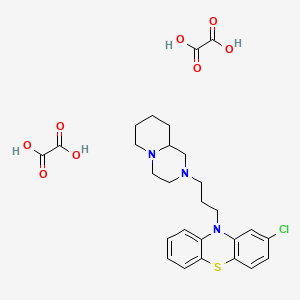
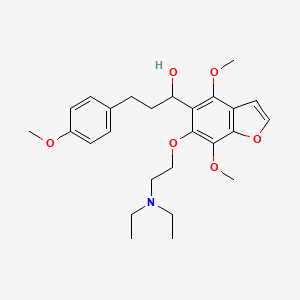
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
